molecular formula C30H50O3 B1668682 1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol CAS No. 128312-71-0

1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol

Cat. No. B1668682
M. Wt: 458.7 g/mol
InChI Key: DFOWDEBIOXYKFC-UTYBNXLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB 966 is a bio-active chemical.

Scientific Research Applications

Selective Analogs for Specific Functions

1alpha,25-dihydroxyvitamin D3 analogs, including those with modifications such as 26,27-dimethyl groups, show selective activity in vivo. These compounds act preferentially on different target organs, like intestine, bone, and parathyroid glands, and represent valuable research tools for studying specific functions of Vitamin D hormone (DeLuca, Plum, & Clagett-Dame, 2007).

Antiproliferative and Differentiation-Inducing Effects

The analog EB 1089, characterized by altered side chains with 26,27-dimethyl groups, has shown potent antiproliferative and differentiation-inducing effects on various cell types, including cancer cells. This suggests potential clinical applications in treating diseases like cancer and metabolic bone diseases (Hansen & Mäenpää, 1997).

Non-Physiological Hydroxylation

Studies have indicated that 26-hydroxylation of 1alpha,25-dihydroxyvitamin D3 does not occur under physiological conditions, contributing to the understanding of Vitamin D metabolism and its analogs (Endres & DeLuca, 2001).

Prevention of Bone Mineral Loss

Certain analogs related to 1alpha,25-dihydroxyvitamin D3, such as 26,27-dimethyl ED-71, have demonstrated significant effects in preventing bone mineral loss in models like ovariectomized rats, suggesting their potential in treating bone-related disorders (Ono et al., 1998).

Physiological Metabolite in Human Keratinocytes

Studies have identified 1alpha,25-dihydroxy-3-epi-vitamin D3 as a major natural metabolite of 1alpha,25-dihydroxyvitamin D3 in human keratinocytes. This metabolite and its further metabolization play an important role in understanding the hormone's function in skin cells (Astecker et al., 2000).

Vitamin D Receptor Agonists

The biological reactions of 1alpha,25-dihydroxyvitamin D3, such as differentiation induction and immunomodulatory effects, are mediated by the Vitamin D receptor (VDR). This has led to the development of new vitamin D derivatives with a focus on weaker calcemic effects and wider therapeutic applications (Takahashi & Morikawa, 2006).

properties

CAS RN

128312-71-0

Product Name

1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-ethyl-7-hydroxynonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H50O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h13-14,21,25-28,31-33H,4,6-12,15-20H2,1-3,5H3/b23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1

InChI Key

DFOWDEBIOXYKFC-UTYBNXLZSA-N

Isomeric SMILES

CCC(CC)(CCCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O

SMILES

CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Canonical SMILES

CCC(CC)(CCCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB 966
CB-966
CB966

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
Reactant of Route 2
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
Reactant of Route 3
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
Reactant of Route 4
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
Reactant of Route 5
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol
Reactant of Route 6
1alpha,25-dihydroxy-26,27-dimethyl-24a-homovitamin D3/1alpha,25-dihydroxy-26,27-dimethyl-24a-homocholecalciferol

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